molecular formula C19H18N2OS B2901213 Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1797290-62-0

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2901213
CAS No.: 1797290-62-0
M. Wt: 322.43
InChI Key: XJHCKIWCSOVZEL-UHFFFAOYSA-N
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Description

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a quinoline ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route involves the formation of the quinoline ring through a Skraup synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methanone linkage under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol.

    Reduction: Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar quinoline ring structure but lacking the thiophene and piperidine rings.

    Thiophene: Contains the thiophene ring but lacks the quinoline and piperidine rings.

    Piperidine: Contains the piperidine ring but lacks the quinoline and thiophene rings.

Uniqueness

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of three distinct ring systems, each contributing to its overall chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research.

Properties

IUPAC Name

quinolin-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c22-19(18-6-5-15-3-1-2-4-17(15)20-18)21-10-7-14(8-11-21)16-9-12-23-13-16/h1-6,9,12-14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHCKIWCSOVZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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